5-fluoro-N1,N1-dimethylbenzene-1,3-diamine
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Overview
Description
5-fluoro-N1,N1-dimethylbenzene-1,3-diamine is an organic compound with the molecular formula C8H11FN2 and a molecular weight of 154.19 g/mol . This compound is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring, which also contains two amino groups at the 1 and 3 positions .
Preparation Methods
The synthesis of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine typically involves the fluorination of N1,N1-dimethylbenzene-1,3-diamine. One common method includes the reaction of N1,N1-dimethylbenzene-1,3-diamine with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amino groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, receptor activation or inhibition, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
5-fluoro-N1,N1-dimethylbenzene-1,3-diamine can be compared with other similar compounds, such as:
N1,N1-dimethylbenzene-1,3-diamine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-chloro-N1,N1-dimethylbenzene-1,3-diamine: Contains a chlorine atom instead of fluorine, leading to variations in its chemical and biological properties.
5-bromo-N1,N1-dimethylbenzene-1,3-diamine:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct properties such as increased stability, altered reactivity, and potential for specific biological interactions .
Biological Activity
Overview
5-Fluoro-N1,N1-dimethylbenzene-1,3-diamine, with the molecular formula C8H11FN2 and a molecular weight of 154.19 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is primarily studied for its role as an enzyme inhibitor and its interactions with various molecular targets in biological systems.
The compound's biological activity is influenced by its chemical structure, particularly the presence of the fluorine atom and the dimethylamino groups. These features enhance its binding affinity to specific enzymes and receptors, affecting cellular signaling pathways.
Mechanism of Action:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
- Receptor Interaction: It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling cascades.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 Mouse Leukemia | <1.0 | Inhibition of cell proliferation |
A-431 Human Carcinoma | 2.5 | Induction of apoptosis via receptor modulation |
U251 Glioblastoma | 3.0 | Disruption of cell cycle progression |
These results indicate that the compound exhibits potent cytotoxic effects, particularly against leukemia and carcinoma cells.
Case Studies
-
Study on L1210 Cells:
A study conducted on L1210 mouse leukemia cells demonstrated that this compound inhibited cell proliferation with an IC50 value in the nanomolar range. This suggests a strong potential for therapeutic applications in hematological malignancies . -
A-431 Human Carcinoma:
In another investigation involving A-431 cells, the compound was shown to induce apoptosis through modulation of epidermal growth factor receptors (EGFR), highlighting its potential as a targeted therapy for skin cancers .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Fluorine Presence | Biological Activity |
---|---|---|
N1,N1-Dimethylbenzene-1,3-diamine | No | Minimal activity |
5-Chloro-N1,N1-dimethylbenzene-1,3-diamine | Yes (Cl instead of F) | Moderate cytotoxicity |
5-Bromo-N1,N1-dimethylbenzene-1,3-diamine | Yes (Br instead of F) | Variable activity based on substitution |
The presence of fluorine in this compound significantly enhances its stability and reactivity compared to its chloro and bromo counterparts.
Properties
IUPAC Name |
5-fluoro-3-N,3-N-dimethylbenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-11(2)8-4-6(9)3-7(10)5-8/h3-5H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEURVWXKIDUHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1182997-62-1 |
Source
|
Record name | 5-fluoro-N1,N1-dimethylbenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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